(R)-1-(2-Methylpyrrolidin-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Methylpyrrolidin-1-yl)propan-2-one is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methylpyrrolidin-1-yl)propan-2-one typically involves the reaction of ®-2-methylpyrrolidine with a suitable ketone precursor under controlled conditions. One common method involves the use of ®-2-methylpyrrolidine and acetone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methylpyrrolidin-1-yl)propan-2-one may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Methylpyrrolidin-1-yl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone moiety to an alcohol.
Substitution: The methyl group on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
®-1-(2-Methylpyrrolidin-1-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(2-Methylpyrrolidin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one: The enantiomer of the compound, which may have different biological activity and properties.
1-(2-Methylpyrrolidin-1-yl)butan-2-one: A similar compound with a butan-2-one moiety instead of propan-2-one.
1-(2-Methylpyrrolidin-1-yl)ethan-2-one: A similar compound with an ethan-2-one moiety instead of propan-2-one.
Uniqueness
®-1-(2-Methylpyrrolidin-1-yl)propan-2-one is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a propan-2-one moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1956434-84-6 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-[(2R)-2-methylpyrrolidin-1-yl]propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7-4-3-5-9(7)6-8(2)10/h7H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
FQGNSGACCJODOW-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CC(=O)C |
Canonical SMILES |
CC1CCCN1CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.